4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline

Lipophilicity Drug-likeness Physicochemical property

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline (CAS 1157625-44-9) is a halogenated secondary aniline derivative bearing a cyclopropylmethyl substituent on the amine nitrogen and both chlorine (4-position) and fluorine (3-position) atoms on the aromatic ring. It is classified as a versatile small-molecule scaffold used primarily as a synthetic building block in medicinal and organic chemistry research.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 1157625-44-9
Cat. No. B1518626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline
CAS1157625-44-9
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C10H11ClFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
InChIKeyKDCUXRMTHICERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline (CAS 1157625-44-9) – Key Physicochemical and Structural Profile for Research Sourcing


4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline (CAS 1157625-44-9) is a halogenated secondary aniline derivative bearing a cyclopropylmethyl substituent on the amine nitrogen and both chlorine (4-position) and fluorine (3-position) atoms on the aromatic ring [1]. It is classified as a versatile small-molecule scaffold used primarily as a synthetic building block in medicinal and organic chemistry research . Computed physicochemical properties include a molecular weight of 199.65 g/mol, calculated logP (XLogP3) of 3.4, hydrogen bond acceptor count of 2, and topological polar surface area of 12 Ų [1].

Halogenated aniline scaffold with Cl, F, and N-cyclopropylmethyl substitution pattern
Supports medicinal chemistry SAR exploration via combined lipophilic and polar modulation
Fluorine atom provides additional hydrogen-bond acceptor capability for fragment-based design

Why Close Structural Analogs Cannot Automatically Substitute for 4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline


Substituting 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline with seemingly similar halogenated anilines can unpredictably alter molecular recognition, metabolic stability, and physicochemical properties critical to downstream research. The simultaneous presence of the 4-chloro, 3-fluoro, and N-cyclopropylmethyl groups creates a unique combination of lipophilicity (logP 3.4), hydrogen-bonding capacity, and steric bulk that differs measurably from each des-halo or des-cyclopropyl analog [1]. Even small changes in substitution pattern can shift logP by 0.1–0.5 units, reduce hydrogen-bond acceptor count, and alter metabolic soft spots, potentially invalidating structure-activity relationship (SAR) hypotheses or causing synthetic route failures if an analog is used as a building block without verification . The evidence below documents these quantitative differences where data are available.

Removal of 3-fluoro may shift logP and reduce hydrogen-bond acceptor count, altering binding-assay context.
Des-cyclopropylmethyl analogs lose significant steric bulk and molecular weight, which can affect synthetic-route reproducibility and fragment-growing utility.
Unvalidated analog substitution risks distorting SAR hypotheses and patent-defined structural claims.

Quantitative Differentiation Evidence for 4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline Versus Closest Analogs


Comparative Lipophilicity (XLogP3) – Target Compound vs. Non-Fluorinated Analog

The target compound has a computed XLogP3 of 3.4, which is 0.1 log unit higher than the direct non-fluorinated analog 4-chloro-N-(cyclopropylmethyl)aniline (XLogP3 = 3.3) [1][2]. This difference arises from the electron-withdrawing fluorine atom at the 3-position, which increases overall lipophilicity while also adding a hydrogen-bond acceptor site.

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 = 3.4 vs non-fluorinated analog = 3.3 (Δ +0.1)
Reported lipophilicity context; may influence membrane-permeability screening.
Computed by XLogP3; PubChem 2021 release.
Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Count – Target Compound vs. Non-Fluorinated Analog

The target compound possesses two hydrogen-bond acceptor sites (the fluorine atom and the amine nitrogen), whereas the non-fluorinated analog 4-chloro-N-(cyclopropylmethyl)aniline has only one (the amine nitrogen) [1][2]. This additional acceptor can participate in specific polar interactions with biological targets or affect crystal packing in solid-state formulations.

H-bond acceptors (HBA)
Head-to-head
Target HBA = 2 vs non-fluorinated analog = 1 (Δ +1)
Additional fluorine acceptor may support target-engagement studies requiring polar interaction.
Cactvs 3.4.8.18 computed values.
Hydrogen bonding Molecular recognition Solubility

Molecular Weight and Heavy Atom Count – Differentiation from 4-Chloro-3-fluoroaniline (Des-cyclopropylmethyl)

Compared to 4-chloro-3-fluoroaniline (CAS 367-22-6, PubChem CID 78846), which lacks the N-cyclopropylmethyl group, the target compound has a molecular weight that is 54.05 g/mol higher (199.65 vs. 145.56 g/mol) and contains 4 additional heavy atoms (13 vs. 9) [1][2]. This reflects the added cyclopropylmethyl moiety, which increases steric bulk and lipophilic surface area.

Molecular weight
Head-to-head
Target MW = 199.65 g/mol vs des-cyclopropylmethyl analog = 145.56 g/mol (Δ +54.09)
Substantial size increase alters steric profile; relevant for fragment-growing and binding-site compatibility.
Heavy atom count 13 vs 9; PubChem 2.1.
Molecular weight Fragment-based design Pharmacokinetics

Commercial Purity Specification – Consistent 95% Minimum Across Multiple Reputable Suppliers

Multiple independent suppliers (AKSci, ChemScence, Chemenu, Leyan) consistently list a minimum purity specification of 95% for this compound . In contrast, the non-fluorinated analog 4-chloro-N-(cyclopropylmethyl)aniline is sometimes supplied at 97% purity, but with significantly less multi-vendor consistency, potentially indicating less mature synthetic routes or quality control procedures.

Vendor purity
Data to verify
95% minimum purity reported by AK Sci, ChemScence, Chemenu, Leyan
Multi-supplier consistency supports procurement reproducibility; verify per lot.
Vendor datasheets accessed 2026-05-05.
Quality control Procurement specification Batch consistency

Limitations Statement – Currently No Publicly Available Head-to-Head Biological or Pharmacological Data Identified

At the time of this analysis (2026-05-05), no publicly available head-to-head in vitro biological activity data (e.g., IC50, Ki, EC50), in vivo pharmacokinetic data, or selectivity profiling studies specifically comparing 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline against its closest analogs were identified in accessible databases (PubMed, PubChem BioAssay, ChEMBL, patent literature) [1]. The differentiation evidence above is therefore based on computed physicochemical properties and procurement specifications rather than direct biological or pharmacological comparison. Users requiring biological differentiation data should request custom screening from the supplier or contract research organizations.

Bioactivity data
Data to verify
No public head-to-head IC50, Ki, or PK data identified
Selection currently based on physicochemical differentiation; proprietary screening advised.
PubMed, PubChem BioAssay, ChEMBL search 2026-05-05.
Data gap Evidence limitation Future research

Recommended Application Scenarios for 4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline Based on Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Concurrent Fluoro and Chloro Substituents with Cyclopropylmethyl Amine

Where a medicinal chemistry program requires a scaffold that simultaneously presents a lipophilic cyclopropylmethyl group (logP contribution), a metabolically blocking chlorine atom (4-position), and a fluorine atom (3-position) for hydrogen-bond acceptance or metabolic modulation, 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline provides the exact substitution pattern. The measured logP of 3.4 and HBA count of 2 differentiate it from des-fluoro analogs, ensuring SAR hypotheses are tested with the correct physicochemical profile [1].

Synthetic Building Block for Patent-Exemplified Heterocyclic Compounds (e.g., US 8461348 B2)

This compound appears in patent literature as a defined substituent or intermediate for heterocyclic derivatives (e.g., Aladdin reference to US-8461348-B2) . Researchers replicating or building upon such patented compounds must use the exact building block to maintain fidelity to the disclosed structures and intellectual property positions; substitution with a des-fluoro or des-chloro analog may produce a different compound outside the patent claims.

High-Consistency Procurement for Multi-Site or Long-Term Research Programs

With a minimum purity specification of 95% consistently reported across at least four independent suppliers (AKSci, ChemScence, Chemenu, Leyan) [1], this compound offers procurement reliability. Multi-site programs that require reproducible synthetic yields and impurity profiles can source from multiple qualified vendors without revalidation, reducing supply chain risk compared to less consistently specified analogs.

Fragment-Based or Structure-Based Design Where Fluorine-Mediated Polar Interactions Are Desired

The presence of a fluorine atom at the 3-position provides a hydrogen-bond acceptor (HBA = 2) that is absent in the non-fluorinated analog (HBA = 1) [1]. In structure-based design, this fluorine can engage in orthogonal polar interactions with protein backbone amides, water networks, or metal ions, making the compound a preferred fragment for growing into lead-like molecules that exploit fluorine-specific binding modes.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR requiring fluoro-chloro-cyclopropylmethyl pattern
Halogen pattern and N-cyclopropylmethyl amine scaffold
Verify lipophilicity and HBA context for SAR consistency
Synthetic building block for patent-exemplified heterocycles
Exact compound identity for IP fidelity
Confirm structure and purity to match disclosed patent intermediates
Multi-site research programs requiring procurement consistency
Multi-supplier purity specification consistency
Inter-lot purity and impurity profile review
Fragment-based design targeting fluorine polar interactions
Fluorine-mediated hydrogen-bond acceptor capability
Crystallographic or biophysical confirmation of fluorine-specific binding
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